molecular formula C12H15N3O B3137845 2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile CAS No. 442846-84-6

2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile

Cat. No.: B3137845
CAS No.: 442846-84-6
M. Wt: 217.27 g/mol
InChI Key: DSBOVWOFKSMUOP-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile ( 442846-84-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine core substituted with a nitrile group at the 4-position and a 1-methylpiperidin-4-yloxy moiety at the 2-position . This specific structure imparts unique physicochemical properties, making it a versatile and valuable chemical intermediate . The presence of both the piperidine and pyridine rings enhances its potential as a building block for bioactive molecules. The nitrile group offers a versatile handle for further synthetic functionalization, enabling the development of more complex target molecules for pharmaceutical and agrochemical synthesis . The primary research value of this compound is its role as a key intermediate in the development of novel therapeutic agents. It features in patent literature concerning substituted aryl-amine derivatives investigated for the prophylaxis and treatment of angiogenesis-mediated diseases, including cancer . As such, it serves as a critical scaffold in oncology research programs aimed at inhibiting pathological blood vessel formation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on this high-quality building block to support their early discovery efforts.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-6-3-11(4-7-15)16-12-8-10(9-13)2-5-14-12/h2,5,8,11H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBOVWOFKSMUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with 1-methyl-4-hydroxypiperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The ether linkage can be a site for nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

The compound has been identified as a potential therapeutic agent for treating cancer and related disorders. It functions as an inhibitor of angiogenesis, which is crucial in tumor growth and metastasis. The inhibition of vascular endothelial growth factor (VEGF) pathways by this compound may provide a novel approach to cancer therapy, particularly for solid tumors and hematological malignancies .

Respiratory Disorders

Research indicates that 2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile may have applications in treating respiratory disorders such as asthma. Its mechanism involves modulating pathways associated with inflammation and bronchoconstriction, making it a candidate for developing new antiasthmatic agents .

Gastrointestinal Disorders

The compound has also shown potential in addressing gastrointestinal issues, including ulcers and gastroesophageal reflux disease (GERD). It may act by inhibiting acid secretion and promoting mucosal protection, thus providing therapeutic benefits for patients suffering from these conditions .

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions where piperidine derivatives are reacted with pyridine-based intermediates to yield the final product. Specific synthetic pathways can vary, but they often include key steps such as nucleophilic substitution and cyclization reactions.

Anti-Angiogenic Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting angiogenesis in vitro and in vivo models of cancer. The results indicated significant reduction in tumor size and vascular density when administered to mice with xenografted tumors .

Asthma Model Testing

In preclinical trials involving asthma models, the compound exhibited a marked decrease in airway hyperreactivity and inflammatory cell infiltration in lung tissues when compared to control groups. This suggests its potential as a therapeutic agent in managing asthma symptoms .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentInhibition of angiogenesisReduced tumor growth
Respiratory DisordersModulation of inflammationRelief from asthma symptoms
Gastrointestinal DisordersInhibition of acid secretionProtection against ulcers

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile largely depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with hydrophobic pockets, while the nitrile group can form hydrogen bonds or participate in dipole interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-Based Structural Analog: 3-(4-Cyanopyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 275.31 g/mol
  • Key Differences: Replaces the 1-methylpiperidine group with a azetidine (4-membered ring) linked to a bulky tert-butyl ester. The smaller azetidine ring introduces higher ring strain and reduced conformational flexibility compared to the 6-membered piperidine in the target compound.
  • Applications : Likely used as a synthetic intermediate for prodrugs or protected analogs in drug discovery .

Quinoline-Based Derivatives from Patent Literature

Three patented compounds share the 7-(1-methylpiperidin-4-yloxy)quinolin-6-yl core but differ in substituents :

N-(4-(4-(4-Ethylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(1-methylpiperidin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid

N-(4-(4-(4-Ethoxybenzyloxy)-3-chlorophenylamino)-3-cyano-7-(1-methylpiperidin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid

N-(4-(3-Chlor-4-phenoxyphenylamino)-3-cyano-7-(1-methylpiperidin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid

  • Key Differences: Quinoline Core: Replaces pyridine with a larger aromatic system, enhancing π-π stacking interactions in protein binding. Substituents: Chlorophenyl, benzyloxy, and ethoxy groups increase lipophilicity and steric bulk, likely improving target affinity but reducing solubility.
  • Applications: Likely designed as kinase inhibitors or anticancer agents due to structural similarities to known quinoline-based therapeutics .

Research Findings and Implications

  • Target Compound : The methylpiperidine group may enhance blood-brain barrier penetration compared to azetidine analogs, making it suitable for CNS-targeted therapies. Its lower molecular weight aligns better with drug-likeness criteria .
  • Quinoline Derivatives: The chlorine and benzyloxy substituents suggest optimization for hydrophobic binding pockets in kinases, though high molecular weight may limit oral bioavailability .
  • Azetidine Analog : The tert-butyl ester could serve as a protective group for amine functionalities, enabling controlled release in vivo .

Biological Activity

2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 217.27 g/mol

This compound features a pyridine ring, a carbonitrile group, and a piperidine moiety, which contribute to its pharmacological properties.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Receptor Modulation : The compound interacts with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling cascades.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Studies have shown that it may inhibit angiogenesis, a critical process in tumor growth. The inhibition of vascular endothelial growth factor (VEGF) signaling pathways has been suggested as a mechanism for its anticancer effects .
  • Neurological Disorders : Due to its interaction with CNS receptors, it is being explored for potential use in treating conditions such as anxiety and depression .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens, although further research is needed to confirm these findings.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines through apoptosis induction. For instance, a study reported a dose-dependent decrease in cell proliferation in human breast cancer cells .
  • CNS Activity : Animal models have shown that administration of the compound resulted in anxiolytic effects comparable to standard treatments. Behavioral tests indicated reduced anxiety-like behaviors in treated subjects .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing moderate inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a promising range for further development.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
CNS EffectsAnxiolytic effects
AntimicrobialModerate inhibitory activity

Q & A

Q. What are the foundational synthetic routes for 2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile?

The compound is typically synthesized via nucleophilic substitution. For example, reacting 4-cyanopyridin-2-ol with 1-methyl-4-chloropiperidine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF . Purification often involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. Reaction yields can vary (40–65%), requiring optimization of temperature and stoichiometry .

Q. How is the compound structurally characterized to confirm its identity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the nitrile group (~110 ppm in 13^13C) and piperidine/pyridine ring protons. NOESY can confirm spatial proximity of the methylpiperidine and pyridine moieties .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 258.135) .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening often includes:

  • Enzyme Inhibition Assays : Testing against kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Antimicrobial Susceptibility : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Q. How do solvent and temperature influence its stability during storage?

Stability studies use HPLC to monitor degradation under varying conditions. The compound is hygroscopic; storage in anhydrous DMSO at -20°C is recommended. Accelerated stability testing (40°C/75% RH for 30 days) can predict shelf life .

Q. What computational methods predict its physicochemical properties?

Tools like Schrödinger’s QikProp calculate logP (~2.1), aqueous solubility (-3.2 LogS), and blood-brain barrier permeability (predicted CNS activity score: -2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

Systematic modifications include:

  • Piperidine Substitution : Replacing the methyl group with ethyl or aryl groups to assess steric/electronic effects on target binding .
  • Nitrile Bioisosteres : Swapping the nitrile for tetrazole or trifluoromethyl groups to enhance metabolic stability .
  • Docking Studies : AutoDock Vina or Glide models interactions with ATP-binding pockets (e.g., EGFR kinase) to guide design .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by:

  • Standardized Assay Protocols : Harmonizing cell lines, incubation times, and controls .
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that may skew results .
  • Orthogonal Validation : Cross-checking results with SPR (surface plasmon resonance) for binding affinity .

Q. How is its pharmacokinetic profile evaluated in preclinical models?

  • In Vivo ADME : Radiolabeled compound (e.g., 14^14C) tracks absorption in rodents. Plasma protein binding is measured via equilibrium dialysis .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify CYP-mediated degradation .
  • BBB Penetration : In situ brain perfusion models assess permeability .

Q. What crystallographic challenges arise during polymorph screening?

Polymorphs are identified via high-throughput screening (e.g., Crystal16). Challenges include:

  • Disordered Solvent Molecules : Resolved using SQUEEZE in PLATON .
  • Twinned Crystals : SHELXL’s TWIN command refines data .

Q. How can synthetic byproducts be minimized during scale-up?

Process optimization involves:

  • Design of Experiments (DoE) : Taguchi methods optimize parameters (e.g., reagent ratio, mixing speed) .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitrile formation) .
  • In-line PAT (Process Analytical Technology) : FTIR monitors reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile
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2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile

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